2-Isopropylthioxanthone

Catalog No.
S582791
CAS No.
5495-84-1
M.F
C16H14OS
M. Wt
254.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropylthioxanthone

CAS Number

5495-84-1

Product Name

2-Isopropylthioxanthone

IUPAC Name

2-propan-2-ylthioxanthen-9-one

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

InChI

InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3

InChI Key

KTALPKYXQZGAEG-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-(1-Methylethyl)-9H-thioxanthen-9-one; 2-Isopropyl-9H-thioxanthen-2-one; 2-Isopropylthioxanthen-9-one; ITX; Photocure ITX-P; Quantacure 597; Quantacure 659; Quantacure ITX; Speedcure ITX;

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O

The exact mass of the compound 2-Isopropylthioxanthone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Isopropylthioxanthone (ITX, CAS: 5495-84-1) is a high-performance, halogen-free Type II photoinitiator universally recognized as a critical sensitizer for near-UV and LED-curable formulations. Functioning via an intermolecular hydrogen abstraction mechanism when paired with tertiary amine synergists, ITX is highly valued in industrial procurement for its exceptional ability to drive free-radical polymerization [1]. Unlike basic first-generation photoinitiators, ITX features a precisely engineered isopropyl substitution on the thioxanthone core, which fundamentally alters its physical properties to favor high solubility in reactive acrylate monomers and organic solvents. Commercially, it is the benchmark material for UV-curable printing inks, wood coatings, electronic adhesives, and 3D printing resins where rapid line speeds, deep curing, and compatibility with modern 365 nm to 395 nm UV-LED arrays are mandatory [2].

Procurement teams attempting to substitute ITX with cheaper or structurally simpler alternatives routinely encounter severe processing and performance failures. Replacing ITX with commodity Benzophenone (BP) drastically reduces curing efficiency under modern UV-LED systems, as BP lacks the necessary near-UV absorption, forcing manufacturers to rely on energy-intensive, heat-generating medium-pressure mercury lamps [1]. Attempting to use the unsubstituted parent compound, Thioxanthone (TX), leads to formulation instability; TX has notoriously poor solubility in standard reactive diluents, causing the photoinitiator to crystallize and precipitate out of high-solids masterbatches, which clogs inkjet nozzles and creates surface defects[2]. Conversely, substituting with 2-Chlorothioxanthone (CTX) achieves similar optical performance but introduces covalently bound halogens into the formulation, violating increasingly strict environmental mandates (e.g., RoHS, REACH) for electronic and consumer packaging applications [3]. ITX is specifically procured because it occupies the exact structural intersection of high near-UV reactivity, excellent monomer solubility, and halogen-free compliance.

Near-UV Absorption Efficiency for LED Compatibility

The transition from mercury lamps to UV-LED curing requires photoinitiators with strong absorption in the 365–395 nm range. ITX exhibits a major absorption peak at 386 nm with a high molar extinction coefficient, allowing it to efficiently harvest light from standard 365 nm and 385 nm LED arrays. In direct contrast, the commodity photoinitiator Benzophenone (BP) absorbs primarily in the deep UV region and has negligible absorption at LED wavelengths, rendering it virtually inactive without energy-intensive, broad-spectrum mercury lamps[1].

Evidence DimensionMolar Extinction Coefficient at Near-UV Wavelengths
Target Compound DataITX: ε ≈ 6.1 × 10^4 M^-1 cm^-1 at 386 nm
Comparator Or BaselineBenzophenone (BP): Negligible absorption >350 nm
Quantified DifferenceOrders of magnitude higher light harvesting efficiency at 365/385 nm for ITX
ConditionsUV-Vis spectroscopy in organic solvent

Procuring ITX allows manufacturers to utilize energy-efficient, low-heat UV-LED curing systems, reducing operational costs and preventing thermal damage to sensitive substrates.

Monomer Solubility and Masterbatch Stability

Formulation stability is a primary procurement concern for high-solids UV coatings. The unsubstituted parent compound, Thioxanthone (TX), suffers from extremely low solubility in standard reactive diluents, leading to rapid crystallization. The addition of the isopropyl group in ITX fundamentally disrupts the crystal lattice energy, increasing its solubility in standard acrylate monomers like tripropylene glycol diacrylate (TPGDA) to highly functional levels, whereas TX remains largely insoluble and precipitates out of solution [1].

Evidence DimensionSolubility in Acrylate Monomers (e.g., TPGDA)
Target Compound DataITX: Rapid dissolution, stable at >10 wt%
Comparator Or BaselineThioxanthone (TX): Poor solubility, prone to precipitation at <2 wt%
Quantified DifferenceSignificantly higher operational concentration limit for ITX without crystallization
ConditionsRoom temperature dissolution in tripropylene glycol diacrylate (TPGDA)

High solubility prevents photoinitiator precipitation during storage and prevents nozzle clogging in industrial inkjet printing applications.

Halogen-Free Substitution for Regulatory Compliance

With increasing regulatory pressure to eliminate halogenated compounds in electronics and packaging, ITX serves as a direct drop-in replacement for 2-Chlorothioxanthone (CTX). Both compounds exhibit exceptionally high triplet quantum yields necessary for rapid hydrogen abstraction. However, ITX achieves this photochemical efficiency while being completely halogen-free, whereas CTX introduces covalently bound chlorine into the cured polymer matrix, creating compliance risks for global manufacturers [1].

Evidence DimensionTriplet Quantum Yield and Halogen Content
Target Compound DataITX: Φ_T ≈ 0.9 (Halogen-Free)
Comparator Or Baseline2-Chlorothioxanthone (CTX): Φ_T ≈ 0.9 (Contains Chlorine)
Quantified DifferenceEquivalent photochemical efficiency with 100% reduction in halogen content
ConditionsLaser flash photolysis in polar aprotic solvents

Allows procurement to future-proof formulations against strict environmental regulations (RoHS, REACH) without sacrificing curing speed.

Accelerated Polymerization Kinetics in Acrylate Systems

In industrial coating applications, line speed is dictated by the maximum rate of polymerization (Rp). When paired with an amine synergist under near-UV irradiation, the ITX system demonstrates a significantly higher Rp and achieves over 60% final double-bond conversion in acrylate monomers. Under identical near-UV conditions, a Benzophenone/amine baseline system struggles to reach 30% conversion due to poor light absorption, directly limiting manufacturing throughput[1].

Evidence DimensionFinal Double-Bond Conversion (%)
Target Compound DataITX + Amine Synergist: >60% conversion
Comparator Or BaselineBenzophenone (BP) + Amine Synergist: <30% conversion
Quantified DifferenceGreater than 2x increase in final acrylate conversion under near-UV light
ConditionsReal-time FTIR monitoring of acrylate photopolymerization under 365 nm LED irradiation

Higher conversion rates directly translate to faster conveyor line speeds and harder, more durable final coatings in industrial manufacturing.

High-Speed UV-LED Printing Inks and Varnishes

Because ITX exhibits a high molar extinction coefficient at 386 nm, it is the standard choice for formulating inks and varnishes designed for modern 365 nm and 385 nm UV-LED printing presses. It allows procurement teams to phase out systems reliant on high-heat mercury lamps, enabling the high-speed printing of heat-sensitive substrates like thin shrink films and thermal papers [1].

Halogen-Free Electronic Conformal Coatings

Driven by the need to meet strict RoHS and REACH directives, ITX is procured as a direct drop-in replacement for chlorinated photoinitiators like CTX in printed circuit board (PCB) conformal coatings. It maintains the necessary high triplet quantum yield for rapid curing while ensuring the final polymer matrix remains completely halogen-free[2].

High-Solids Clear Wood and Plastic Coatings

In 100% solid, VOC-free clear coatings, photoinitiator solubility is a critical bottleneck. ITX is selected over unsubstituted thioxanthone (TX) because its isopropyl group ensures rapid, stable dissolution in common reactive diluents like TPGDA and TMPTA, preventing the costly formulation defects associated with photoinitiator crystallization [3].

Physical Description

Pellets or Large Crystals; NKRA

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Exact Mass

254.07653624 Da

Monoisotopic Mass

254.07653624 Da

Heavy Atom Count

18

UNII

54KUS6SE2T

GHS Hazard Statements

Aggregated GHS information provided by 330 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 211 of 330 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 119 of 330 companies with hazard statement code(s):;
H302 (47.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (11.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H413 (47.9%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5495-84-1

Wikipedia

2-isopropylthioxanthone

General Manufacturing Information

Printing Ink Manufacturing
Not Known or Reasonably Ascertainable
Adhesive Manufacturing
Paint and Coating Manufacturing
9H-Thioxanthen-9-one, 2-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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